Product packaging for 3-Hydroxy-13-methylpentadecanoic acid(Cat. No.:CAS No. 122751-76-2)

3-Hydroxy-13-methylpentadecanoic acid

Cat. No.: B12652384
CAS No.: 122751-76-2
M. Wt: 272.42 g/mol
InChI Key: LVBRNJOFOLCUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-13-methylpentadecanoic acid is a high-purity branched-chain fatty acid derivative intended for research and development purposes only. This compound is structurally characterized as a pentadecanoic acid chain with a methyl branch at the 13-carbon position and a hydroxy functional group at the 3-carbon position. This unique structure suggests it may serve as a valuable intermediate in organic synthesis or as a standard in analytical chemistry, particularly in mass spectrometry-based lipidomics for the identification and quantification of complex lipid species. Researchers can investigate its role in modifying cell membrane fluidity and permeability due to its branched-chain nature, or explore its potential as a metabolic precursor in the study of bacterial fatty acid synthesis, where branched-chain fatty acids are common. The presence of the hydroxy group also makes it a candidate for studies on enzymatic oxidation processes and the biosynthesis of specialized lipids. As a research chemical, all published information and material safety data should be thoroughly reviewed prior to use. This product is supplied with a Certificate of Analysis and is strictly for laboratory use; it is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O3 B12652384 3-Hydroxy-13-methylpentadecanoic acid CAS No. 122751-76-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122751-76-2

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

3-hydroxy-13-methylpentadecanoic acid

InChI

InChI=1S/C16H32O3/c1-3-14(2)11-9-7-5-4-6-8-10-12-15(17)13-16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19)

InChI Key

LVBRNJOFOLCUKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCC(CC(=O)O)O

Origin of Product

United States

Overview of Branched Chain Fatty Acid Diversity and Significance

Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups along their aliphatic chain. This branching can occur at various positions, leading to a wide diversity of structures. The most common forms are the iso and anteiso structures, where the methyl group is located on the penultimate or antepenultimate carbon atom, respectively. nih.govmagritek.com BCFAs are integral components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity. creative-proteomics.com Beyond their structural roles in microorganisms, BCFAs are also found in various food sources, particularly dairy products and fermented foods, and are increasingly recognized for their potential health benefits in humans. magritek.comresearchgate.net

Classification and Nomenclature of Hydroxy Fatty Acids, with Emphasis on 3 Hydroxy Isomers

Hydroxy fatty acids are classified based on the position of the hydroxyl group on the fatty acid chain. The carbon atom adjacent to the carboxyl group is designated as the α-carbon (or C-2), the next as the β-carbon (or C-3), and so on. The terminal methyl carbon is known as the ω-carbon. Accordingly, HFAs can be classified as α-HFAs, β-HFAs (or 3-HFAs), ω-HFAs, or mid-chain HFAs. researchgate.netnih.gov

The nomenclature for these compounds follows standard IUPAC rules. For instance, a 16-carbon fatty acid with a hydroxyl group on the third carbon would be named 3-hydroxyhexadecanoic acid. The presence and position of any branching, such as a methyl group, is also indicated in the name.

3-Hydroxy fatty acids are of particular interest as they are key intermediates in the metabolic pathway of fatty acid β-oxidation. researchgate.net They are also significant as components of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria. researchgate.net The specific 3-hydroxy fatty acids present in LPS can be used as biomarkers for the detection of these bacteria.

Academic Research Landscape and Significance of Long Chain Branched Hydroxy Fatty Acids

Microbial Sources and Isolates

The cellular fatty acid profiles of Gram-negative bacteria are diverse and serve as important chemotaxonomic markers. Within this group, the presence of branched-chain and hydroxy fatty acids is a notable characteristic of certain genera.

Flavobacterium : Studies on the cellular fatty acid composition of Flavobacterium meningosepticum have revealed the presence of 13-methyl-tetradecanoate along with other uncommon acids such as 2-hydroxy-13-methyl-tetradecanoate and 3-hydroxy-15-methyl-hexadecanoate. nih.gov The presence of these structurally related compounds suggests that Flavobacterium species are capable of synthesizing branched-chain hydroxy fatty acids, making them a potential source of this compound. The major fatty acids in many Flavobacterium species include iso-C15:0, anteiso-C15:0, and various hydroxylated fatty acids. researchgate.net

Lysobacter : The genus Lysobacter is known for producing a variety of bioactive secondary metabolites. researchgate.net Chemotaxonomic analysis of Lysobacter species, such as Lysobacter enzymogenes, has identified a fatty acid profile rich in branched-chain fatty acids, with iso-branched acids being the major component. researchgate.netnih.gov While direct identification of this compound is not explicitly documented in all public literature, the genus is known to produce various fatty acids, including 11:0 iso 3-OH. researchgate.net

Acinetobacter , Moraxella , and Pseudomonas : The fatty acid profiles of these genera are well-documented for taxonomic purposes. researchgate.netmicrobiologyresearch.orgnih.govmdpi.comkegg.jp Pseudomonas species, for instance, contain a variety of fatty acids, including straight-chain, branched-chain, cyclopropane (B1198618), and hydroxy acids. nih.gov However, specific reports detailing the presence of this compound in these particular genera are not prevalent in the reviewed literature. Their metabolic diversity suggests a potential for the synthesis of a wide array of fatty acids.

Endophytic microorganisms, which reside within the tissues of living plants, are a rich source of novel natural products. The fatty acid profiles of these microbes are of significant interest for their potential biological activities.

Fungi and Bacteria from Palm Trees : Research on endophytic fungi isolated from various plants has shown that they are capable of producing a range of fatty acids, with stearic acid, oleic acid, palmitic acid, and linoleic acid being among the most common. nih.govresearchgate.netnih.gov While these studies provide a general overview of the fatty acid composition, specific identification of this compound is not consistently reported.

Table 1: Major Fatty Acids Found in Selected Endophytic Fungi This table is representative of common fatty acids found in endophytic fungi and does not specifically list this compound as its presence is not universally documented. " width="600" height="200" frameborder="0">

Marine sponges are known to host a diverse community of symbiotic microorganisms that contribute significantly to the sponge's chemical diversity. These associated bacteria are a prolific source of unique fatty acids.

Sponge-Associated Bacteria : The fatty acid profiles of marine sponges often reflect the presence of their bacterial symbionts. nih.govnih.gov These profiles are characterized by a high diversity of fatty acids, including branched-chain fatty acids (both iso and anteiso), which are considered bacterial markers. ifremer.fr While a vast array of fatty acids have been identified from sponge-associated bacteria, the specific detection of this compound is not consistently highlighted in broad surveys. The presence of precursors and structurally similar molecules, however, suggests that it could be a component of the complex lipidome of these microbial communities. sci-hub.secapes.gov.br

Actinobacteria, particularly the genus Streptomyces, are renowned for their ability to produce a wide array of secondary metabolites. Their cellular fatty acid composition is also a key characteristic for their classification and identification.

Streptomyces smaragdinus : A detailed analysis of the fatty acid profile of Streptomyces smaragdinus revealed the presence of major fatty acids such as anteiso-C15:0, iso-C16:0, and iso-C14:0. nih.gov The study also mentions the presence of 13-methyltetradecanoic acid (iso-C15:0). nih.gov However, this compound was not listed as a major component in the published profile of this specific species. The genus Streptomyces is known for its complex fatty acid profiles, which include saturated, unsaturated, and branched-chain fatty acids. researchgate.netresearchgate.net

Eukaryotic Organismal Distribution

The occurrence of this compound is not limited to prokaryotes; it has also been reported in certain eukaryotic organisms, particularly microalgae.

Microalgae are a diverse group of photosynthetic eukaryotes that produce a wide range of lipids and fatty acids. Their fatty acid composition can vary significantly depending on the species and growth conditions.

Chlorella species (C. variabilis, C. pyrenoidosa) : Studies on the fatty acid composition of Chlorella species like C. pyrenoidosa and C. vulgaris have shown that their lipid content is rich in common saturated and unsaturated fatty acids such as palmitic acid (C16:0), oleic acid (C18:1), and linoleic acid (C18:2). mdpi.comgsconlinepress.comresearchgate.netocl-journal.orgnih.gov While these species are a source of various fatty acids, the presence of this compound is not a prominently reported feature in their general fatty acid profiles.

Chlamydomonas species (C. monoica) : The fatty acid profiles of Chlamydomonas species have been studied, revealing a predominance of C16 and C18 unsaturated fatty acids. e-algae.orgresearchgate.netnih.gov Research on the cell walls of Chlamydomonas monoica has identified the presence of a resistant biopolymer, but a detailed analysis focusing on the specific compound this compound is not extensively covered. nih.gov

Pediastrum duplex and Cyanidium caldarium : The fatty acid composition of Pediastrum and other green microalgae is used as a chemotaxonomic tool. nih.gov Studies on Cyanidium caldarium have identified major fatty acids such as palmitic acid, oleic acid, and linoleic acid. nih.govnih.govoup.comcapes.gov.br The presence of branched-chain hydroxy fatty acids like this compound is not a characteristic feature reported in the general lipid profiles of these microalgae.

Table 2: Predominant Fatty Acids in Selected Microalgae This table illustrates the commonly found fatty acids in the listed microalgae and does not specifically include this compound as it is not a major reported component. " width="600" height="200" frameborder="0">

Presence in Plant Extracts (e.g., Anisomeles malabarica)

While research into the comprehensive chemical profile of many plants is ongoing, studies have identified various fatty acids in plant extracts. For instance, the aerial parts of Mercurialis annua L. have been found to contain a range of fatty acids, including pentadecanoic acid. bibliotekanauki.pl Analysis of this plant revealed that saturated fatty acids constitute a significant portion of its total fatty acid content, with pentadecanoic acid being one of the main constituents. bibliotekanauki.pl

Similarly, research on the plant Anisomeles malabarica has led to the isolation of several compounds, including anisomelic acid, a diterpenoid. nih.gov While the presence of this compound in this specific plant is not explicitly detailed in the available research, the study of plant-derived fatty acids is a continuously developing field.

Occurrence in Animal-Derived Products and Tissues (e.g., Milk, Dairy Products, Animal Brains, Suet, Wool Wax)

3-Hydroxy fatty acids have been detected in a variety of animal-derived products and tissues. researchgate.net Research has confirmed the presence of these fatty acids in items such as milk and dairy products, as well as in animal brains and suet. researchgate.net

Studies have shown that 3-hydroxy fatty acids are generally more predominant in milk and dairy products compared to 2-hydroxy fatty acids. researchgate.net For example, goat milk can contain up to 17.7 mg/100 g of 3-hydroxy fatty acids. researchgate.net The consumption of dairy fats is a primary source of many odd-numbered long-chain fatty acids. foodb.ca Pentadecanoic acid, a related compound, makes up 1.05% of milk fat. foodb.ca

In contrast, 2-hydroxy fatty acids are found in greater abundance in animal brains and suet. researchgate.net The mammalian brain's fatty acid composition is complex and varies by region, diet, and other factors. nih.govmdpi.com While specific data on this compound in the brain is limited, the brain is known to be rich in lipids, with fatty acids being crucial components of neuronal cell membranes. mdpi.com The fatty acid profile of beef suet has been shown to primarily consist of hexadecanoic acid and 9,12-Octadecadienoic acid. researchgate.netresearchgate.net

Wool wax, a substance derived from the wool grease of sheep, is another animal product rich in fatty acids. thegoodscentscompany.comwoolwaxusa.comgoogle.com It is a complex mixture primarily composed of cholesterol, triterpene alcohols, and their esters. thegoodscentscompany.com While detailed analysis of every fatty acid present in wool wax is extensive, it is recognized as a significant source of various fatty acids. google.com

General Mechanisms of Fatty Acid Biosynthesis

Fatty acids are fundamental biological molecules synthesized from simple precursors through a series of enzymatic reactions. While the synthesis of straight-chain fatty acids is the most common pathway, distinct mechanisms exist for the creation of branched-chain variants.

De novo synthesis is the creation of complex molecules from simple precursors. wikipedia.org The synthesis of branched-chain fatty acids (BCFAs) relies on the same core enzymatic machinery as straight-chain fatty acids, notably the multi-enzyme complex Fatty Acid Synthase (FAS). nih.govwikipedia.org The key difference lies in the initial "starter" molecule, or primer, used to initiate the elongation process. wikipedia.org

Instead of using acetyl-CoA as the primer, BCFAs typically utilize short, branched-chain acyl-CoAs. nih.gov These primers are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), valine, and isoleucine. wikipedia.orgplos.orgahajournals.org For instance, the breakdown of valine produces 2-methylpropanoyl-CoA, while leucine yields 3-methylbutyryl-CoA. wikipedia.org These branched primers are then loaded onto the FAS complex, and the fatty acid chain is extended by the sequential addition of two-carbon units from malonyl-CoA, a process that mirrors standard fatty acid synthesis. nih.gov The position of the methyl branch in the final fatty acid is determined by the structure of the initial branched-chain primer.

In some organisms, such as the fungus Aspergillus nidulans, the de novo synthesis of BCAAs themselves is upregulated under hypoxic conditions, suggesting this pathway can also serve as an alternative electron sink. nih.gov

The enzymatic process of creating branched-chain acyl chains is a cyclical series of reactions catalyzed by the Fatty Acid Synthase (FAS) complex. nih.gov The synthesis is initiated when a branched-chain primer, such as isovaleryl-CoA, is transferred to the acyl carrier protein (ACP) component of the FAS. nih.govnih.gov

The core cycle of chain elongation involves four key steps that are repeated until the desired chain length is achieved:

Condensation: The branched-chain acyl group condenses with a malonyl group (from malonyl-ACP), extending the chain by two carbons and releasing CO2.

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP. This reaction is catalyzed by β-ketoacyl-ACP reductase and requires NADPH as a reducing agent. csun.edu

Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a double bond, creating a trans-α,β-enoyl-ACP. csun.edu

Reduction: The double bond is reduced by enoyl-ACP reductase, again using NADPH, to form a saturated, branched-chain acyl-ACP, now two carbons longer than the previous cycle's product. csun.edu

This elongated chain can then serve as the substrate for the next round of condensation with malonyl-ACP. The process is regulated by enzymes such as acetyl-CoA carboxylase (ACC), which produces the malonyl-CoA extender units, and ECHDC1, a cytosolic enzyme that limits the formation of certain methyl-branched fatty acids by degrading methylmalonyl-CoA. nih.govacs.org

Enzyme/ProteinFunction in Branched-Chain Fatty Acid Synthesis
Branched-chain amino acid transferases (BCATs) Initiate catabolism of BCAAs (leucine, isoleucine, valine) to form α-keto acids. nih.gov
Branched-chain α-keto acid (BCKA) dehydrogenase complex Converts α-keto acids into branched-chain acyl-CoA primers (e.g., isovaleryl-CoA). wikipedia.org
Fatty Acid Synthase (FAS) A multi-enzyme complex that catalyzes the cyclical elongation of the fatty acid chain. nih.gov
Acyl Carrier Protein (ACP) A component of FAS that shuttles the growing acyl chain between the catalytic domains of the synthase. nih.gov
Acetyl-CoA Carboxylase (ACC) Synthesizes malonyl-CoA, the two-carbon donor for chain elongation. nih.govacs.org
β-Ketoacyl-ACP Reductase (KR) Reduces the β-keto group to a β-hydroxy group during the elongation cycle. nih.govcsun.edu
3-Hydroxyacyl-ACP Dehydratase (DH) Dehydrates the β-hydroxyacyl intermediate to form a double bond. nih.govwikipedia.org
Enoyl-ACP Reductase (ER) Reduces the double bond to form a saturated acyl chain. nih.gov

Precursor Utilization in Microbial Production (e.g., Branched-Chain Amino Acids)

The carbon backbone of this compound, a type of branched-chain hydroxy fatty acid, is derived from specific starter units during fatty acid synthesis. In many bacteria, particularly species of Bacillus, the biosynthesis of such fatty acids is directly linked to the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. nih.govnih.gov These amino acids provide the initial building blocks, or primers, for the fatty acid synthase (FAS) system, leading to the formation of branched-chain fatty acids (BCFAs).

The type of BCAA available to the microorganism dictates the structure of the resulting fatty acid:

Valine is catabolized to isobutyryl-CoA, which serves as a precursor for the synthesis of iso-branched fatty acids.

Leucine leads to the formation of isovaleryl-CoA, which also primes the synthesis of iso-fatty acids, but with a different branching pattern.

Isoleucine is converted to 2-methylbutyryl-CoA, the precursor for anteiso-branched fatty acids.

Research on Bacillus subtilis has demonstrated that the composition of the fatty acids within lipopeptide biosurfactants can be manipulated by supplementing the growth medium with specific BCAAs. nih.gov For instance, when B. subtilis is grown in the presence of added valine, there is a significant increase in the proportion of odd-numbered, branched-chain 3-hydroxy fatty acids, including isomers of 3-hydroxypentadecanoic acid (3-OH-C15). nih.gov This is because the increased availability of the valine-derived precursor pushes the biosynthetic machinery towards producing more of the corresponding branched-chain fatty acid. nih.gov

The following table illustrates the effect of adding branched-chain amino acid precursors on the fatty acid composition of biosurfactants produced by Bacillus subtilis.

Data adapted from a study on Bacillus subtilis, showing the relative percentages of even- and odd-numbered 3-hydroxy fatty acids in biosurfactants under different culture conditions. nih.gov

This direct precursor relationship is a fundamental aspect of microbial fatty acid diversification and is a key strategy employed in metabolic engineering to produce specific, high-value fatty acid derivatives.

Stereochemical Control in Biosynthetic Processes

The "3-Hydroxy" designation in this compound refers to a hydroxyl (-OH) group on the third carbon atom of the fatty acid chain. This carbon is a chiral center, meaning it can exist in two different three-dimensional arrangements, or stereoisomers: (R) and (S). The specific stereochemistry of this hydroxyl group is critical, as it often dictates the biological activity of the molecule. nih.gov

In microbial biosynthesis, the stereochemical outcome of the hydroxyl group is not random but is strictly controlled by specific enzymes within the fatty acid or polyketide synthesis pathways. The key enzyme responsible for this control is the ketoreductase (KR) . nih.gov

During the elongation of the fatty acid chain, a keto group (=O) is formed at the beta-position (carbon 3). The KR domain then catalyzes the reduction of this keto group to a hydroxyl group. nih.govyoutube.com The precise stereochemistry of the resulting alcohol—whether it is an (R)- or (S)-alcohol—is determined by the intrinsic, genetically encoded specificity of the KR domain itself. nih.gov

Studies on polyketide synthases (PKS), which are mechanistically similar to fatty acid synthases, have shown that different KR domains will produce different stereoisomers, even when acting on the identical substrate. nih.gov The stereochemistry of the 2-methyl-3-hydroxy diketide or triketide intermediates is strictly correlated with the inherent diastereospecificity of the KR domain. nih.gov This principle applies to the biosynthesis of hydroxy fatty acids as well. Therefore, the production of a specific stereoisomer of this compound in a microorganism is a direct consequence of the specific KR domain present in its fatty acid synthesis machinery. This enzymatic control ensures the production of a single, stereochemically pure compound, which is essential for its biological function. The importance of this control is highlighted by the fact that the biological functions of many hydroxy fatty acids are stereochemistry-dependent. nih.gov

Contributions to Cellular Structure and Membrane Architecture

The fatty acid composition of cellular membranes is a critical determinant of their biophysical properties and, consequently, their biological function. Branched-chain fatty acids (BCFAs), such as this compound, play a significant role in the architecture and dynamics of membranes, particularly in certain bacterial species.

Incorporation into Phospholipids (B1166683) and Cellular Membranes

Fatty acids are fundamental components of phospholipids, the primary building blocks of cellular membranes. encyclopedia.pub Glycerophospholipids, a major class of phospholipids, are derived from phosphatidic acid, which consists of a glycerol (B35011) backbone esterified with two fatty acids and one phosphate (B84403) group. libretexts.org The specific fatty acids incorporated into these phospholipids can be diverse and have a profound impact on membrane characteristics.

In many bacteria, the synthesis of fatty acids is initiated by the type II fatty acid synthase (FASII) system. nih.gov Branched-chain amino acids like isoleucine, leucine, and valine can serve as precursors for the synthesis of BCFAs. nih.gov For instance, in Staphylococcus aureus, extracellular isoleucine is a key precursor for the production of anteiso-branched-chain fatty acids, which are predominant in their phospholipids. nih.gov While direct evidence for the specific incorporation of this compound into phospholipids of particular organisms is not extensively detailed in the provided results, the general pathways for BCFA synthesis and incorporation provide a framework for its potential role. Bacteria like Staphylococcus aureus can incorporate both endogenously synthesized BCFAs and exogenously acquired fatty acids into their membrane phospholipids and lipoproteins. nih.gov

The diversity of phospholipid species within a cell is vast. For example, in human mesenchymal stromal cells, over 100 different phospholipid species have been identified, including various forms of phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidylserine (B164497) (PS). nih.gov This diversity arises from the different combinations of fatty acid chains attached to the glycerol backbone.

Impact of Branching on Membrane Fluidity and Stability

The structure of fatty acid tails, particularly the presence of branching or unsaturation, significantly influences membrane fluidity. Saturated fatty acids have straight tails, allowing them to pack closely together, which results in a more rigid and less fluid membrane. bioninja.com.aulibretexts.org Conversely, unsaturated fatty acids contain double bonds that create kinks in their tails, preventing tight packing and thereby increasing membrane fluidity. bioninja.com.aulibretexts.org

Branched-chain fatty acids, like this compound, also disrupt the orderly packing of acyl chains within the membrane bilayer. nih.gov This disruption increases the space between phospholipid molecules, which in turn enhances membrane fluidity. nih.govchegg.com The effect of BCFAs on fluidity is particularly crucial for bacteria that live in varying temperature environments. For example, Listeria monocytogenes, a psychrotolerant (cold-tolerant) bacterium, has a membrane composed of over 90% BCFAs. usda.gov An increase in anteiso-BCFAs, which are more effective at fluidizing membranes than iso-BCFAs, is observed at low temperatures, helping to maintain membrane function. nih.govusda.gov

Table 1: Factors Influencing Cell Membrane Fluidity

FactorEffect on Membrane FluidityMechanism
Unsaturated Fatty Acids Increases"Kinks" in the fatty acid tails prevent tight packing of phospholipids. bioninja.com.aulibretexts.org
Saturated Fatty Acids DecreasesStraight fatty acid tails allow for dense packing of phospholipids. bioninja.com.aulibretexts.org
Branched-Chain Fatty Acids IncreasesBranching disrupts the orderly packing of acyl chains, increasing space between molecules. nih.govchegg.com
Temperature VariesHigher temperatures increase fluidity; lower temperatures decrease fluidity. khanacademy.org
Cholesterol (in animals) Acts as a bufferPrevents membranes from becoming too fluid at high temperatures and too rigid at low temperatures. libretexts.orgkhanacademy.org

Antimicrobial Activities and Host-Microbe Interactions

3-Hydroxy fatty acids (3-OH-FAs) are not only structural components of membranes but are also implicated in a range of biological activities, including antimicrobial effects and interactions with the host immune system.

Proinflammatory Responses to 3-Hydroxy Fatty Acids and Proposed Protective Roles

The interaction of bacterial fatty acids with the host immune system is a critical aspect of infection dynamics. Bacterial lipoproteins, which are acylated with fatty acids, are potent inducers of the innate immune response, primarily through Toll-like receptor 2 (TLR2). nih.gov The specific type of fatty acid attached to these lipoproteins can significantly modulate the immune response.

In studies with Staphylococcus aureus, it has been shown that the incorporation of host-derived unsaturated fatty acids (UFAs) into bacterial lipoproteins leads to a heightened TLR2-dependent inflammatory response. nih.gov Conversely, lipoproteins acylated with endogenously synthesized BCFAs result in reduced TLR2 activation. nih.gov This suggests that the de novo synthesis of BCFAs by bacteria like S. aureus may be a strategy to dampen the host's inflammatory response, thereby stabilizing the bacterial population during an infection. nih.gov While not directly stating that this compound has a protective role, the general findings for BCFAs suggest that their presence in bacterial components can modulate host-microbe interactions to the bacterium's advantage.

Intracellular Signaling and Regulatory Functions

While specific signaling roles for this compound have not been directly elucidated, the functions of related fatty acids suggest it may act as a signaling molecule. Branched-chain fatty acids and hydroxy fatty acids are known to regulate gene expression and cellular processes, often by acting as ligands for nuclear receptors or by modulating signaling cascades. nih.gov

Branched-chain fatty acids can influence gene expression mediated by intracellular lipid-binding proteins and ligand-activated nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are key regulators of lipid metabolism, inflammation, and energy homeostasis. creative-diagnostics.com Furthermore, other hydroxylated fatty acids, such as eicosanoids, are potent signaling molecules that mediate inflammatory responses. wikipedia.org It is plausible that this compound, or its metabolites, could interact with such pathways, although this remains speculative without direct experimental evidence.

Metabolic Intermediary Functions

Fatty acids serve as a major energy source for many organisms through the process of β-oxidation. aocs.org This catabolic process breaks down fatty acyl-CoA molecules in the mitochondria to produce acetyl-CoA, NADH, and FADH₂, which subsequently enter the citric acid cycle and the electron transport chain to generate ATP. wikipedia.orglibretexts.org

The metabolism of this compound would follow the general principles of β-oxidation, but with modifications to accommodate its specific structure. As a 3-hydroxy fatty acid, it represents an intermediate that is already partially oxidized. The standard β-oxidation spiral involves four key steps: dehydrogenation, hydration, oxidation, and thiolysis. aocs.org A 3-hydroxyacyl-CoA is a substrate for the third step, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase, which oxidizes the hydroxyl group to a keto group, generating NADH. wikipedia.org

The anteiso-branching at position 13 introduces an additional consideration. The β-oxidation of anteiso-fatty acids proceeds normally until the final few cycles, where the methyl branch is encountered. The final steps typically yield propionyl-CoA in addition to acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle, making it a gluconeogenic precursor. The accumulation of long-chain 3-hydroxy fatty acids can be indicative of metabolic disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. nih.gov

This compound is biosynthetically derived from the bacterial fatty acid synthesis (FASII) pathway. nih.gov The synthesis of anteiso-branched fatty acids is initiated using a specific primer derived from the amino acid L-isoleucine. nih.gov

The biosynthetic process begins with the conversion of isoleucine to its corresponding α-keto acid, which is then decarboxylated to form 2-methylbutyryl-CoA. frontiersin.org This five-carbon anteiso primer is used by the enzyme 3-ketoacyl-ACP synthase III (FabH) to start the fatty acid chain. nih.gov The chain is then elongated by the sequential addition of two-carbon units from malonyl-ACP in a cyclic process involving condensation, reduction, dehydration, and a final reduction. nih.gov A (R)-3-hydroxyacyl-ACP is a key intermediate in each elongation cycle. The synthesis of a 16-carbon chain like this compound would involve the initial C5 anteiso primer followed by five cycles of elongation.

Table 2: Key Steps in Anteiso-Fatty Acid Biosynthesis

Step Description Key Enzyme/Precursor
1. Primer Synthesis L-isoleucine is converted to 2-methylbutyryl-CoA. Branched-chain amino acid transaminase, Branched-chain α-keto acid dehydrogenase
2. Initiation 2-methylbutyryl-CoA condenses with malonyl-ACP. 3-ketoacyl-ACP synthase III (FabH)
3. Elongation Cycle The fatty acid chain is extended by two carbons per cycle. Fatty Acid Synthase (FASII) complex

| Intermediate | (R)-3-hydroxyacyl-ACP is formed in each cycle. | 3-ketoacyl-ACP reductase |

Biomarker Potential and Chemotaxonomic Significance

The analysis of cellular fatty acid composition is a cornerstone of microbial chemotaxonomy, providing a "fingerprint" to identify and classify bacteria. nih.gov The presence, absence, and relative abundance of specific fatty acids, including branched-chain, hydroxylated, and cyclopropane fatty acids, are highly characteristic of particular bacterial taxa. davidcwhite.org

3-hydroxy fatty acids are particularly significant as they are key components of the LPS in Gram-negative bacteria and are also found in the lipids of other bacterial groups. asm.orgdavidcwhite.org The unique and complex profiles of hydroxylated fatty acids, including various iso- and anteiso-branched forms, have proven useful for the differentiation of species within genera such as Legionella. nih.gov For example, specific groups of Legionella are characterized by the presence of certain long-chain anteiso-3-hydroxy fatty acids. nih.gov Similarly, the fatty acid composition of lipopeptides from Bacillus species, which includes anteiso-3-OH-C13 and -C15, is important for their classification and biological activity. nih.gov

Given these precedents, this compound serves as a potential chemotaxonomic marker. Its detection in a bacterial isolate would provide valuable information for its taxonomic placement, likely suggesting a relationship to bacteria known to produce anteiso-branched lipids.

Advanced Analytical Methodologies and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 3-Hydroxy-13-methylpentadecanoic acid, enabling its isolation and measurement. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Measurement

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like this compound. nih.govntnu.no Due to the low volatility of this fatty acid, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis. marinelipids.camdpi.com A common derivatization strategy involves the methylation of the carboxylic acid group to form a fatty acid methyl ester (FAME), followed by the silylation of the hydroxyl group, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. marinelipids.ca

The separation of the derivatized this compound is typically achieved on a capillary column with a polar stationary phase, such as those containing cyanopropyl polysiloxane, which allows for the effective separation of isomeric hydroxy fatty acids. marinelipids.ca Following separation, the compound is ionized, most commonly by electron ionization (EI), and the resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure, allowing for its identification. nih.govresearchgate.net For quantitative analysis, stable isotope dilution methods using a labeled internal standard, such as a ¹³C-labeled version of the analyte, are often employed to ensure high accuracy and precision. nih.govlipidmaps.org

Table 1: GC-MS Parameters for Hydroxy Fatty Acid Analysis

Parameter Typical Conditions
Column Capillary column with a polar stationary phase (e.g., DB-23, DB-FastFAME) ntnu.nomarinelipids.ca
Derivatization Methylation (e.g., with BF₃/methanol) followed by silylation (e.g., with BSTFA) marinelipids.canih.gov
Injection Mode Splitless injection mdpi.com
Carrier Gas Helium mdpi.com
Ionization Mode Electron Ionization (EI) nih.gov
Detection Mode Selected Ion Monitoring (SIM) for quantification, Full Scan for identification mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Fatty Acid Analysis

High-performance liquid chromatography (HPLC) offers a complementary approach for the analysis of this compound, particularly for its separation from complex mixtures without the need for derivatization. aocs.orghplc.eu Reversed-phase HPLC is a common mode used for fatty acid analysis, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of acetonitrile, methanol (B129727), and water, sometimes with the addition of an acid like acetic acid to improve peak shape. aocs.org

Detection in HPLC can be achieved using various detectors. While UV detection at low wavelengths (around 205-210 nm) is possible for the carboxyl group, it offers limited sensitivity. aocs.org More sensitive detection can be achieved by derivatizing the fatty acid with a UV-absorbing or fluorescent tag. However, the coupling of HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective detection method, allowing for both quantification and structural information. nih.gov Chiral HPLC can also be employed to separate the different stereoisomers of this compound. researchgate.net

Table 2: HPLC Conditions for Fatty Acid Separation

Parameter Typical Conditions
Column Reversed-phase C18 or C8 column aocs.orgnih.gov
Mobile Phase Gradient of acetonitrile, methanol, and water with an acid modifier (e.g., acetic acid) aocs.org
Detection UV (205-210 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) aocs.org
Derivatization Often not required for HPLC, but can be used to enhance detection hplc.eu

Specialized GC-MS Applications (e.g., Electron-Capture Negative Ion Mass Spectrometry, GC-Mass Fragmentography)

For enhanced sensitivity in detecting trace amounts of this compound, specialized GC-MS techniques can be utilized. Electron-capture negative ion mass spectrometry (ECNI-MS) is a highly sensitive technique for compounds that can be derivatized with an electron-capturing group. nih.govnih.gov For hydroxy fatty acids, derivatization with a pentafluorobenzoyl (PFB) group transforms the molecule into a derivative with a high electron affinity, leading to a significant increase in sensitivity during ECNI-MS analysis. nih.gov

GC-mass fragmentography, also known as selected ion monitoring (SIM), is a data acquisition mode in GC-MS where the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest. researchgate.net This technique dramatically increases the sensitivity and selectivity of the analysis by reducing the chemical noise from the matrix. For the analysis of derivatized this compound, specific fragment ions can be monitored to provide a highly specific and quantifiable signal.

Spectroscopic and Structural Elucidation Methods

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound. nih.govmagritek.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of a derivative of this compound, characteristic signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (H-3), and signals for the methyl groups at the end of the branched chain. aocs.org The chemical shifts and coupling constants of the protons adjacent to the hydroxyl group and the carbonyl group provide key information for confirming the position of the hydroxyl group. aocs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in a this compound derivative

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 (CH-OH) ~3.9-4.0 nih.gov ~68-70 nih.gov
H-2 (CH₂-COOH) ~2.3-2.5 nih.gov ~40-43 nih.gov
H-13 (CH) ~1.5 nih.gov ~35-40 nih.gov
CH₃ (at C13) ~0.8-0.9 nih.gov ~20-23 nih.gov

Note: Predicted values are based on general shifts for similar structures and can vary based on solvent and specific derivatization.

High-Resolution Mass Spectrometry and Molecular Networking for Structural Information and Isomeric Differentiation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of this compound and its fragments. nih.govnih.gov This high mass accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov When coupled with tandem mass spectrometry (MS/MS), HRMS can provide detailed structural information through the analysis of fragmentation patterns. The accurate mass of the fragment ions helps in elucidating the structure of the molecule, including the position of the hydroxyl group and the methyl branch. nih.gov

Molecular networking is a modern bioinformatic approach that utilizes MS/MS data to visualize and organize large datasets of related molecules. researchgate.netnih.govresearchgate.net In the context of analyzing extracts containing this compound, molecular networking can help to identify other structurally similar lipids based on the similarity of their fragmentation patterns. nih.gov This technique can reveal the presence of a whole family of related hydroxy fatty acids and facilitate the dereplication of known compounds and the discovery of novel ones. escholarship.org By clustering molecules with similar MS/MS spectra, it is possible to infer structural relationships and differentiate between isomers that might be difficult to separate chromatographically. researchgate.netnih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a crucial step in the analysis of hydroxy fatty acids like this compound, particularly for gas chromatography (GC)-based methods. The process involves chemically modifying the molecule to increase its volatility and thermal stability. By converting the polar carboxyl and hydroxyl groups into less polar esters and ethers, peak tailing is reduced, and sensitivity is improved.

The conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) is a standard and widely used derivatization technique for GC analysis. sigmaaldrich.comthermofisher.com In its natural state, the polarity of this compound, due to its carboxylic acid group, can lead to adsorption on the GC column and poor peak shape. sigmaaldrich.com Esterification neutralizes this polar functional group, allowing for separation based on boiling point and degree of unsaturation. sigmaaldrich.com

The process typically involves the reaction of the fatty acid with methanol in the presence of an acid catalyst. sigmaaldrich.com Common catalysts include boron trifluoride (BF3) and boron trichloride (B1173362) (BCl3). sigmaaldrich.comthermofisher.comnih.gov Boron trifluoride in methanol is a particularly effective reagent, known for its rapid reaction times, often completing the derivatization in minutes. thermofisher.comthermofisher.com The reaction mechanism involves the protonation of the carboxyl group's oxygen atom by the catalyst, which significantly increases its reactivity towards the alcohol. sigmaaldrich.com The hydroxyl group of the 3-hydroxy acid can also be methylated in this process, forming a methoxy (B1213986) derivative, which further enhances volatility for GC analysis.

A typical laboratory procedure for FAMEs formation is as follows:

A small sample (1-25 mg) is placed in a reaction vessel. sigmaaldrich.com

A solution of 12% w/w BCl3-methanol is added. sigmaaldrich.com

The mixture is heated at 60°C for approximately 10 minutes. sigmaaldrich.com

After cooling, water and a nonpolar solvent like hexane (B92381) are added to extract the FAMEs. sigmaaldrich.com

The organic layer containing the FAMEs is then collected for GC analysis. sigmaaldrich.com

Table 1: Comparison of Catalysts for FAMEs Derivatization

CatalystAdvantagesDisadvantagesTypical Reaction Time
Boron Trifluoride (BF3) Fast reaction times. thermofisher.comthermofisher.comToxic and must be handled with care. thermofisher.comnih.gov2-3 minutes thermofisher.com
Boron Trichloride (BCl3) Effective for esterification. sigmaaldrich.comCorrosive.5-10 minutes sigmaaldrich.com
Hydrochloric Acid (HCl) Convenient and yields can be high (>96%). nih.govCan introduce water, potentially leading to side reactions. nih.gov1-1.5 hours at 100°C or overnight at 45°C. nih.gov
Sulfuric Acid (H2SO4) Effective acid catalyst. nih.govVery corrosive and viscous liquid. nih.govVariable

Conversion to Pentafluorobenzoyl Derivatives

For enhanced detection sensitivity, especially in electron capture detection (ECD) or negative chemical ionization mass spectrometry, fatty acids can be converted to pentafluorobenzoyl (PFB) esters. The derivatizing reagent, pentafluorobenzyl bromide (PFBBr), reacts with the carboxylate anion of the fatty acid. This process is particularly useful for trace-level analysis.

The derivatization procedure involves dissolving the extracted fatty acid sample and reacting it with PFBBr in the presence of a base, such as diisopropylethylamine (DIPEA). The reaction typically proceeds at room temperature. lipidmaps.org This method converts the carboxylic acid of this compound into a PFB ester. The hydroxyl group can also be derivatized, often with a silylating agent, to increase volatility and improve chromatographic peak shape.

Table 2: General Protocol for PFB Derivatization

StepProcedurePurpose
1 Sample is dried down under vacuum. lipidmaps.orgTo remove any water or solvent that could interfere with the reaction.
2 Add 1% pentafluorobenzyl bromide in acetonitrile. lipidmaps.orgThe derivatizing agent that reacts with the carboxylic acid.
3 Add 1% diisopropylethylamine in acetonitrile. lipidmaps.orgActs as a base to facilitate the reaction.
4 Vortex and let stand at room temperature for 20 minutes. lipidmaps.orgTo ensure complete reaction.
5 Dry down the sample again under vacuum. lipidmaps.orgTo remove excess reagents.
6 Reconstitute the sample in a suitable solvent (e.g., iso-octane) for injection. lipidmaps.orgTo prepare the sample for GC-MS analysis.

Metabolomic Profiling and Targeted Analysis (e.g., GC/TOF MS)

Metabolomic profiling is a powerful approach used to identify and quantify a wide range of small molecules, including this compound, within a biological sample. nih.gov Gas chromatography coupled with time-of-flight mass spectrometry (GC/TOF-MS) is a frequently employed platform for this purpose due to its high sensitivity, mass accuracy, and ability to resolve complex mixtures. nih.govescholarship.org

In a typical metabolomics workflow, after extraction and derivatization, the sample is injected into the GC system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. As each compound elutes from the column, it enters the TOF mass spectrometer, which measures the mass-to-charge ratio of the resulting ions with high resolution. nih.gov This allows for the confident identification of metabolites by comparing their mass spectra and retention times to spectral libraries.

Targeted analysis, on the other hand, focuses on the precise quantification of specific known compounds, such as this compound. This approach offers higher sensitivity and specificity compared to untargeted profiling. researchgate.net In targeted GC-MS analysis, the instrument is set to monitor specific ions known to be characteristic of the derivatized this compound, leading to more accurate and reproducible quantitative results. researchgate.net The use of stable isotope-labeled internal standards is common in targeted analysis to correct for variations in sample preparation and instrument response. lipidmaps.org

Sample Preparation and Extraction Protocols

The goal of sample preparation is to isolate fatty acids from the sample matrix (e.g., plasma, tissues, or cell cultures) and concentrate them prior to analysis. nih.gov The choice of extraction method depends on the nature of the sample and whether free fatty acids or total fatty acids (including those bound in lipids) are being analyzed.

A common method for total fatty acid extraction is a modified Bligh-Dyer extraction, which uses a mixture of chloroform (B151607) and methanol. nih.gov For the analysis of total fatty acids, a saponification (alkaline hydrolysis) step is first performed using a reagent like potassium hydroxide (B78521) (KOH) to release the fatty acids from complex lipids. lipidmaps.org The sample is then acidified to protonate the fatty acids, making them soluble in an organic solvent. nih.gov

Liquid-Liquid Extraction (LLE): This is a widely used technique where the acidified sample is mixed with a water-immiscible organic solvent such as hexane or iso-octane. lipidmaps.orgnih.gov The fatty acids partition into the organic layer, which is then separated from the aqueous layer. The process may be repeated to improve recovery. lipidmaps.org

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup of the sample. The sample is passed through a cartridge containing a solid adsorbent. For fatty acid extraction, an anion exchange sorbent can be used, which retains the negatively charged carboxylate ions. Interfering compounds are washed away, and the purified fatty acids are then eluted with a suitable solvent.

Table 3: Overview of Fatty Acid Extraction Protocols

ProtocolDescriptionKey ReagentsApplication
Acid-Catalyzed Total Fatty Acid Extraction Extracts both free and bound fatty acids by first hydrolyzing lipids with acid. nih.govAnhydrous HCl in methanol, chloroform, hexane. nih.govQuantifying all fatty acids in a sample. nih.gov
Base-Catalyzed Bound Fatty Acid Extraction Extracts only fatty acids bound in lipids like phospholipids (B1166683) via base-catalyzed transesterification. nih.govSodium methoxide (B1231860) in methanol, chloroform, hexane. nih.govAnalyzing phospholipid-bound fatty acids. nih.gov
Free Fatty Acid Extraction A direct extraction of non-esterified fatty acids without a hydrolysis step. lipidmaps.orgIso-octane, methanol, HCl. lipidmaps.orgMeasuring levels of free fatty acids. lipidmaps.org

Synthesis, Chemical Modification, and Derivatives

Stereoselective and Total Synthesis of 3-Hydroxy Branched-Chain Fatty Acids

The absolute configuration of naturally occurring 3-hydroxy fatty acids often dictates their biological function. Therefore, stereoselective synthesis is crucial to obtain enantiomerically pure forms of these molecules for accurate biological evaluation. While the direct total synthesis of 3-Hydroxy-13-methylpentadecanoic acid is not extensively documented, established methods for the synthesis of other 3-hydroxy branched-chain fatty acids can be applied.

One common strategy involves the asymmetric reduction of a corresponding β-keto ester. This can be achieved using chiral reducing agents or through enzymatic reactions, which often provide high enantioselectivity. For instance, yeast-mediated reduction of β-keto esters is a well-established green chemistry approach to produce chiral β-hydroxy esters.

Another powerful approach is the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For example, Evans' chiral auxiliaries can be employed in aldol (B89426) reactions to create the desired stereocenter at the C-3 position. The subsequent cleavage of the auxiliary yields the enantiomerically enriched 3-hydroxy acid.

Furthermore, enzymatic synthesis starting from corresponding 2,3-enoyl free acids has been demonstrated for various 3-hydroxyacyl-CoAs. This involves the action of enzymes like enoyl-CoA hydratase to introduce the hydroxyl group stereoselectively. nih.gov Bacterial systems, such as Pseudomonas putida, have also been engineered to produce branched-chain 3-hydroxy acids from simple carbon sources like glucose. labpartnering.org

The synthesis of branched-chain fatty acids often starts with precursors that introduce the methyl branch, such as isovaleric acid or isobutyric acid, followed by chain elongation steps. nih.gov In the case of this compound, a synthetic route could involve the coupling of a chiral C3-synthon containing the hydroxyl group with a C12-branched alkyl fragment.

Table 1: Potential Synthetic Strategies for this compound

Method Key Features Potential Precursors
Asymmetric ReductionUse of chiral reducing agents or enzymes.Ethyl 13-methyl-3-oxopentadecanoate
Chiral Auxiliary-Mediated Aldol ReactionHigh diastereoselectivity.Chiral N-acyloxazolidinone, 12-methyltetradecanal
Enzymatic SynthesisHigh enantioselectivity and green approach.13-methylpentadec-2-enoic acid
Grignard ReactionFormation of the carbon skeleton.Epichlorohydrin, 11-methyltridecyl magnesium bromide

Chemical Derivatization for Functional Studies and Analytical Purposes

Chemical derivatization of this compound is essential for enhancing its detectability in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as well as for probing its structure-activity relationships. nih.govlipidmaps.org

The presence of both a hydroxyl and a carboxylic acid group in this compound allows for a variety of derivatization reactions.

Esterification: The carboxylic acid group is commonly converted to its methyl ester (FAME) to increase volatility for GC analysis. This is typically achieved by reaction with methanol (B129727) in the presence of an acid catalyst like boron trifluoride (BF₃) or hydrochloric acid (HCl). rsc.org

Silylation: The hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether by reacting with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lipidmaps.org This derivatization also increases volatility and provides characteristic fragmentation patterns in mass spectrometry.

Simultaneous Derivatization: Methods exist for the simultaneous esterification of the carboxyl group and etherification of the hydroxyl group. For example, using methyl iodide in the presence of a base can form the methyl ester and methyl ether in a single step. nih.gov

Derivatization for LC-MS: For LC-MS analysis, derivatization reagents are used to improve ionization efficiency. Reagents such as 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) can be used to label the carboxylic acid group, which enhances the signal in positive ion mode. nih.gov

Table 2: Common Derivatization Reactions for 3-Hydroxy Fatty Acids

Functional Group Derivative Reagent Analytical Application
Carboxylic AcidMethyl EsterBF₃/MethanolGC-MS
HydroxylTrimethylsilyl (TMS) EtherBSTFAGC-MS
Carboxylic AcidAMPP amideAMPPLC-MS
Carboxylic Acid & HydroxylMethyl Ester & Methyl EtherMethyl Iodide/BaseGC-MS

Development of Synthetic Analogs and Related Compounds

The synthesis of analogs of this compound is a valuable strategy for understanding its biological role and for developing compounds with potentially enhanced or modified activities. Analogs can be designed by modifying different parts of the molecule, such as the chain length, the position of the methyl branch, or the nature of the functional groups.

For example, analogs with different chain lengths can be synthesized to investigate the effect of lipophilicity on biological activity. The position of the methyl branch can also be varied to explore the steric requirements of its biological target. Furthermore, the hydroxyl group could be replaced with other functional groups like a ketone, an amine, or a fluorine atom to probe the importance of the hydrogen-bonding capability of the hydroxyl group.

The synthesis of these analogs would generally follow similar synthetic routes as the parent compound, with modifications in the starting materials. For instance, to change the chain length, a different length alkyl halide would be used in a coupling reaction. To alter the position of the methyl branch, a different branched-chain starting material would be employed.

The study of such synthetic analogs can provide valuable structure-activity relationship (SAR) data, which is crucial for the rational design of new bioactive molecules.

Future Directions and Research Perspectives

Elucidation of Novel Biosynthetic and Degradative Pathways

A fundamental area of future research will be the complete elucidation of the biosynthetic and degradative pathways of 3-Hydroxy-13-methylpentadecanoic acid. Understanding these pathways at a molecular level is crucial for harnessing its potential.

Biosynthesis: The synthesis of this compound in microorganisms is hypothesized to involve a multi-step process that combines elements from both branched-chain fatty acid (BCFA) and hydroxylated fatty acid (HFA) synthesis. The initial step likely involves the formation of a branched-chain primer. This occurs via the branched-chain amino acid (BCAA) catabolic pathway, where amino acids like leucine (B10760876) are converted into their corresponding α-ketoacids (e.g., α-ketoisocaproate). mdpi.com An enzyme complex, branched-chain-α-ketoacid dehydrogenase (BKD), then decarboxylates this intermediate to produce a branched-chain acyl-CoA primer (e.g., isovaleryl-CoA). researchgate.net This primer is then fed into the fatty acid synthase (FAS) system for iterative two-carbon extensions. frontiersin.org

The hydroxylation at the C-3 position is a key feature. This can occur through several mechanisms. It may be an intermediate step in the fatty acid β-oxidation cycle that is not fully completed, leading to its secretion. frontiersin.org Alternatively, a specific hydroxylase enzyme, such as a cytochrome P450 monooxygenase, could introduce the hydroxyl group onto the fully formed 13-methylpentadecanoic acid backbone. nih.govresearchgate.net Future research must focus on identifying the specific enzymes—the BKD complex, the components of the FAS system, and the putative hydroxylase—responsible for its synthesis in producer organisms.

Degradation: The degradation of this compound is presumed to follow the β-oxidation pathway. However, the methyl branch can present a steric hindrance to the standard enzymatic machinery. Microorganisms have evolved specialized enzymes to handle such branches. researchgate.net The degradation of this compound likely proceeds through several cycles of β-oxidation until the methyl branch is reached, at which point alternative enzymatic steps, such as α-oxidation, may be required to bypass the blockage. researchgate.netnih.gov Identifying the complete set of enzymes involved in its catabolism is essential for understanding its persistence and role in various ecosystems.

In-Depth Characterization of Biological Activities and Molecular Mechanisms

The unique structure of this compound, featuring both a hydroxyl group and a methyl branch, suggests it may possess significant biological activities.

Long-chain 3-hydroxy fatty acids are integral components of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, which are potent activators of the host's innate immune system. mdpi.com While BCFAs are more characteristic of Gram-positive bacteria, the presence of a 3-hydroxy group in this molecule suggests a potential role in modulating host-pathogen interactions. nih.gov It may act as a signaling molecule, influencing processes like inflammation or immune cell chemotaxis. ufs.ac.za Some 3-hydroxy fatty acids have been shown to subvert the phagocytic process, protecting microbial cells from being engulfed by predators like amoebae or host immune cells like macrophages. frontiersin.org

Furthermore, BCFAs are critical for maintaining the fluidity and integrity of bacterial cell membranes, especially in response to environmental stressors like temperature and pH changes. nih.govusda.govasm.org The specific structure of this compound could confer unique biophysical properties to membranes, impacting their permeability and the function of embedded proteins. Future studies should investigate its potential antimicrobial properties, its role as a quorum sensing molecule, and its interactions with eukaryotic cell signaling pathways. nih.govnih.gov

Potential Biological Activity Associated Molecular Feature Hypothesized Mechanism of Action
Immunomodulation3-hydroxy groupInteraction with host cell receptors (e.g., Toll-like receptors), potentially triggering or dampening inflammatory responses.
Membrane Fluidity Regulationanteiso-methyl branchDisrupts tight packing of acyl chains, increasing membrane fluidity at low temperatures or under chemical stress.
Antimicrobial ActivityAmphipathic structureDestabilization of microbial cell membranes, leading to leakage of cellular contents.
Anti-Phagocytic DefenseSecreted moleculeMay shield cells from phagocytosis or impair the killing mechanisms of immune cells. frontiersin.org

Exploration of Ecological Roles and Interspecies Chemical Communication

In the complex chemical landscape of microbial communities, fatty acids serve as a language for interspecies communication. mdpi.com Molecules like diffusible signaling factors (DSFs), which are structurally related to unsaturated fatty acids, regulate group behaviors such as biofilm formation and virulence in a wide range of bacteria. nih.gov The specific structure of this compound makes it a candidate for a highly specific signaling molecule, potentially orchestrating interactions within a microbial consortium or between kingdoms.

The composition of membrane fatty acids is a key adaptive trait for microorganisms, allowing them to thrive in diverse and often harsh environments. nih.govfrontiersin.org The presence of this compound in a bacterium's membrane could be an adaptation to a specific ecological niche, such as a particular temperature range, pH level, or symbiotic relationship. Research is needed to identify the organisms that produce this compound in nature and to understand how its production is influenced by environmental cues. This could reveal its role in biogeochemical cycles and its contribution to the resilience of microbial ecosystems.

Development of Engineered Microbial Production Systems for Sustainable Synthesis

The chemical synthesis of a complex, chiral molecule like this compound is challenging. Biotechnology offers a promising route for its sustainable production using engineered microorganisms. frontiersin.orgfrontiersin.org The development of microbial cell factories, often using chassis organisms like Escherichia coli or Saccharomyces cerevisiae, is a key area of future research. nih.govnih.govpnnl.gov

A potential metabolic engineering strategy would involve several key modifications:

Enhancing Precursor Supply: The biosynthesis would require a steady supply of the branched-chain primer derived from leucine. This can be achieved by overexpressing genes in the BCAA degradation pathway, such as the branched-chain amino acid transferase (BCAT) and the BKD complex. researchgate.net

Introducing the Hydroxylation Step: A specific hydroxylase enzyme, likely a cytochrome P450, capable of acting on a long-chain fatty acid would need to be identified and expressed in the host organism. nih.gov

Optimizing Fatty Acid Synthesis: The native fatty acid synthesis pathway of the host would be engineered to favor the production and elongation of the branched-chain precursor and to achieve the desired C16 chain length.

Blocking Competing Pathways: To maximize flux towards the target molecule, competing pathways, such as the degradation of fatty acids via β-oxidation, would be blocked by gene knockouts.

This synthetic biology approach would enable the production of this compound from simple, renewable feedstocks like glucose, paving the way for its use in various applications. nih.govosti.gov

Engineering Step Target Genes/Pathways Objective
Precursor SupplyBranched-Chain Amino Acid (BCAA) catabolism (e.g., bcaT, bkd genes)Increase the pool of the isovaleryl-CoA primer.
Chain ElongationFatty Acid Synthase (FAS) complexDrive the synthesis towards a C16 chain length.
HydroxylationCytochrome P450 hydroxylase or other hydrataseIntroduce the hydroxyl group at the C-3 position.
Increase Product TiterFatty acid degradation (β-oxidation) pathwayPrevent breakdown of the final product.

Advanced Applications as Biogeochemical and Chemotaxonomic Markers

The distinct structure of this compound makes it a potentially powerful biomarker. Fatty acid profiles are widely used in microbial ecology as a "fingerprint" to characterize community structure and to identify specific groups of bacteria. nih.gov

Chemotaxonomic Marker: BCFAs, particularly iso and anteiso forms, are characteristic of certain bacterial phyla, including many Gram-positive bacteria like Bacillus and Listeria. asm.orgfrontiersin.org The specific combination of a C16 chain length, an anteiso branch at position 13, and a hydroxyl group at position 3 could serve as a highly specific chemotaxonomic marker for a particular species or genus that has not yet been extensively studied. Its detection in an environmental sample could signify the presence and abundance of that specific organism.

Biogeochemical Marker: The relative abundance of different fatty acids in environmental samples like soil or sediment can serve as a proxy for environmental conditions. For instance, the ratio of certain BCFAs can correlate with pH or temperature. mdpi.com 3-Hydroxy fatty acids are used as markers for the presence of Gram-negative bacteria (and their endotoxins) in environmental samples. researchgate.netstami.no Future research could establish this compound as a sensitive biomarker for specific microbial activities or environmental perturbations, providing valuable data for climate change studies and environmental monitoring. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Hydroxy-13-methylpentadecanoic acid in complex biological matrices?

  • Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Key parameters include:

  • Chromatographic Conditions : Reverse-phase C18 column, gradient elution with acetonitrile/water (0.1% formic acid) .
  • Ionization Mode : Electrospray ionization (ESI) in negative mode, optimized for carboxylate ion detection.
  • Internal Standards : Stable isotope-labeled analogs (e.g., deuterated 3-hydroxy fatty acids) to correct for matrix effects .
    • Validation : Include recovery rates (85–110%), limit of detection (LOD < 0.1 ng/mL), and inter-day precision (<15% CV) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas (e.g., argon) to prevent oxidation. Lyophilized forms are stable for >2 years .
  • Handling : Use glassware instead of plastic to minimize adsorption losses. Prepare working solutions in methanol or ethanol to avoid hydrolysis .

Advanced Research Questions

Q. What experimental strategies can resolve structural ambiguities between this compound and its isomers (e.g., hydroxyl group position)?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 13C^{13}\text{C}-NMR to distinguish hydroxylation sites via chemical shift patterns (e.g., δ 70–75 ppm for C3 hydroxyl) .
  • Derivatization : Trimethylsilylation followed by gas chromatography (GC-MS) enhances separation of positional isomers .
  • High-Resolution MS : Orbitrap-based systems (resolving power >50,000) differentiate isomers via exact mass and fragmentation patterns .

Q. How do microbial sources influence the detection of this compound in environmental endotoxin studies?

  • Methodological Answer :

  • Source Identification : Compare lipid A profiles of Gram-negative bacteria (e.g., Veillonella spp.) using MALDI-TOF MS. This compound is a biomarker for specific bacterial LPS .
  • Contamination Control : Include blank samples (e.g., endotoxin-free water) and validate via Limulus Amebocyte Lysate (LAL) assays to rule out exogenous endotoxin interference .

Q. What are the challenges in correlating this compound levels with inflammatory responses in in vivo models?

  • Methodological Answer :

  • Matrix Effects : Serum albumin binds hydroxy fatty acids, requiring protein precipitation (e.g., acetonitrile) prior to extraction .
  • Dynamic Range : Use dilution protocols for high-concentration samples (e.g., septic plasma) to avoid detector saturation .
  • Data Contradictions : Discrepancies may arise from species-specific metabolism (e.g., rodents vs. humans). Validate findings using primary human macrophages .

Methodological Pitfalls and Solutions

Q. Why do LC-MS/MS results for this compound vary between laboratories?

  • Critical Analysis :

  • Column Variability : Batch-to-batch differences in C18 columns affect retention times. Use columns from a single manufacturer and validate annually .
  • Ion Suppression : Co-eluting phospholipids in biological samples suppress ionization. Implement solid-phase extraction (SPE) with mixed-mode sorbents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.